molecular formula C23H23N5O3S B2434104 N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide CAS No. 872597-49-4

N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

Cat. No. B2434104
CAS RN: 872597-49-4
M. Wt: 449.53
InChI Key: DIKKSWWTLGWYAH-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity

The compound of interest, N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide, is closely related to a class of compounds synthesized for their potential cytotoxic activities. A study by Bu et al. (2001) synthesized a series of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives from aminoanthraquinones to explore their cytotoxic effects. These compounds, bearing various cationic side chains, were evaluated against in vivo subcutaneous colon 38 tumors in mice, with some derivatives showing significant growth delays and one having curative activity in a refractory model, indicating a potential avenue for anticancer research (Bu et al., 2001).

Mass Spectrometry and Fragmentation Studies

In the realm of analytical chemistry, derivatives similar to the compound of interest have been studied for their behavior under mass spectrometry. Harvey (2000) investigated the electrospray and collision-induced dissociation (CID) fragmentation spectra of N-linked carbohydrates derivatized at the reducing terminus with various compounds, including 3-aminoquinoline derivatives. These studies offer insights into the ionization and fragmentation patterns of such derivatives, which are crucial for understanding their physicochemical properties and potential applications in analytical methodologies (Harvey, 2000).

Novel Synthesis Methods

The development of novel synthetic methods for compounds with a quinazolinone core has been an area of active research. Hikawa et al. (2012) described a palladium-catalyzed domino reaction for synthesizing 4-phenylquinazolinones from o-aminobenzamides and benzyl alcohols, which involves N-benzylation, benzylic C-H amidation, and dehydrogenation in water. This method represents a streamlined approach to constructing complex quinazolinone derivatives, which could be related to the synthesis of the compound (Hikawa et al., 2012).

properties

IUPAC Name

N-[4-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-14-8-10-16(11-9-14)21(30)25-19-20(24)26-23(27-22(19)31)32-13-18(29)28-12-4-6-15-5-2-3-7-17(15)28/h2-3,5,7-11H,4,6,12-13H2,1H3,(H,25,30)(H3,24,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKKSWWTLGWYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)N3CCCC4=CC=CC=C43)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

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